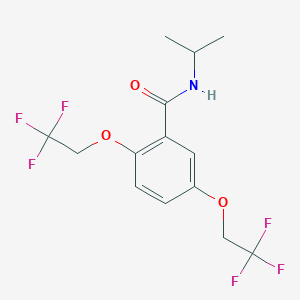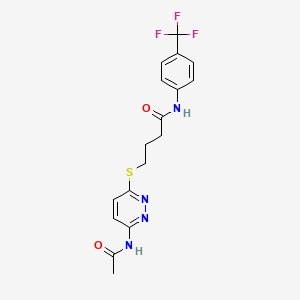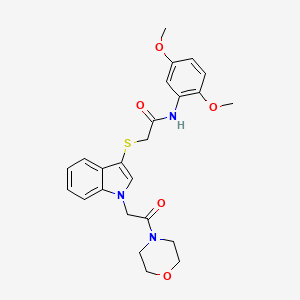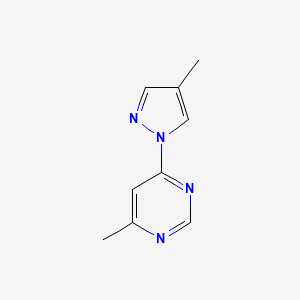![molecular formula C23H27N5O3S B2487281 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893906-04-2](/img/structure/B2487281.png)
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule belongs to a class of compounds that exhibit a pyrimido[4,5-d]pyrimidine core, which is often explored for various biological activities and chemical properties. This class of compounds is known for its potential in pharmaceutical chemistry due to the diverse biological activities exhibited by its members.
Synthesis Analysis
Research on fused pyrimidine derivatives, such as the one by Inazumi et al. (1994), demonstrates the intramolecular ene reaction leading to pyrimido[4,5-b]azepine derivatives from pyrimidine diones, which could be relevant for synthesizing similar structures (Inazumi et al., 1994).
Molecular Structure Analysis
The structural analysis of related compounds, like the one by Asiri and Khan (2010), through techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, can provide insights into the molecular structure of similar pyrimidine derivatives (Asiri & Khan, 2010).
Chemical Reactions and Properties
Research on pyrimidine derivatives often explores their chemical reactivity, such as the work by Gulevskaya et al. (1994), which discusses the regioselective amination of condensed pyrimidines, providing insight into the chemical reactions these compounds can undergo (Gulevskaya et al., 1994).
Physical Properties Analysis
The physical properties of such complex molecules are often determined experimentally through methods such as melting point determination, solubility testing, and crystallography. The detailed physical properties of the specific compound might not be readily available but can be inferred based on related compounds.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for participating in specific chemical reactions, are crucial for understanding the applications and handling of such compounds. For example, the synthesis approach and reactivity profile provided by Yang et al. (2015) for spirocyclic pyrrolidine derivatives offer a glimpse into the chemical properties that similar compounds might exhibit (Yang et al., 2015).
Scientific Research Applications
Synthesis and Chemical Reactions
The development of pyrimido[4,5-b]azepine derivatives through intramolecular ene reactions demonstrates a crucial methodology in synthesizing fused pyrimidine derivatives, offering a pathway for creating complex molecules with potential biological activity (Inazumi et al., 1994). Similar reactions involving 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives provide a foundation for generating diverse pyrimido[4,5-b]azepine derivatives, which could be explored for their biological activities (Inazumi et al., 1994).
Potential Biological Activities
The synthesis of novel inhibitors of FGFR1 from 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives and their evaluation against cancer cell lines highlight the potential therapeutic applications of pyrimidine derivatives in treating FGFR1-mediated cancers (Ye et al., 2015).
Antineoplastic Potential
Research into thieno[2,3-b]azepin-4-ones, structurally related to the compound of interest, aimed at discovering new antineoplastic agents, underscores the ongoing search for novel therapeutics in the fight against cancer. Although preliminary biological data did not indicate significant antineoplastic activity, these studies contribute to the broader knowledge base necessary for drug discovery and development (Koebel et al., 1975).
properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15-9-8-10-16(13-15)19-24-20-18(22(30)27(3)23(31)26(20)2)21(25-19)32-14-17(29)28-11-6-4-5-7-12-28/h8-10,13H,4-7,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWJFGWUQYOJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)N4CCCCCC4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)


![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)


![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)